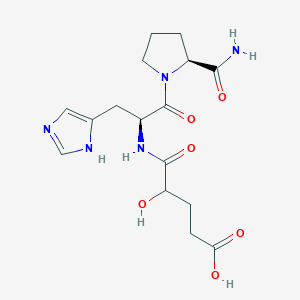
2-Hydroxy-4-carboxybutyrylhistidylprolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-carboxybutyrylhistidylprolinamide is an organic compound belonging to the class of dipeptides. Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond . This compound is characterized by its molecular formula C₁₆H₂₃N₅O₆ and a molecular weight of 381.384 g/mol . It is also known by its systematic name, N-(4-Carboxy-2-hydroxybutanoyl)-L-histidyl-L-prolinamide .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-carboxybutyrylhistidylprolinamide typically involves the coupling of two amino acids, histidine and proline, through peptide bond formation. The reaction conditions often include the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond. The reaction is usually carried out in an organic solvent such as DMF or DCM under mild conditions to prevent racemization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through techniques such as HPLC or crystallization to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-carboxybutyrylhistidylprolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as LiAlH₄ or NaBH₄.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate) in DCM at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH or K₂CO₃.
Major Products Formed
Oxidation: Formation of a keto-dipeptide.
Reduction: Formation of a diol-dipeptide.
Substitution: Formation of substituted amides or thioamides.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-carboxybutyrylhistidylprolinamide has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Studied for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of peptide-based materials and as a precursor for the synthesis of bioactive compounds
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4-carboxybutyrylhistidylprolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades, where the compound acts as an agonist or antagonist, leading to downstream biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-4-carboxybutyrylhistidylglycinamide
- 2-Hydroxy-4-carboxybutyrylhistidylalaninamide
- 2-Hydroxy-4-carboxybutyrylhistidylvalinamide
Uniqueness
2-Hydroxy-4-carboxybutyrylhistidylprolinamide is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. The presence of the proline residue introduces conformational rigidity, affecting the compound’s interaction with molecular targets and its overall stability .
Eigenschaften
CAS-Nummer |
83437-32-5 |
|---|---|
Molekularformel |
C16H23N5O6 |
Molekulargewicht |
381.38 g/mol |
IUPAC-Name |
5-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-hydroxy-5-oxopentanoic acid |
InChI |
InChI=1S/C16H23N5O6/c17-14(25)11-2-1-5-21(11)16(27)10(6-9-7-18-8-19-9)20-15(26)12(22)3-4-13(23)24/h7-8,10-12,22H,1-6H2,(H2,17,25)(H,18,19)(H,20,26)(H,23,24)/t10-,11-,12?/m0/s1 |
InChI-Schlüssel |
QTSAHVCUJWDFEQ-NDQFZYFBSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C(CCC(=O)O)O)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



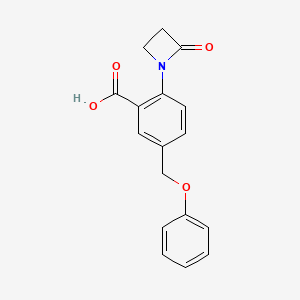
-lambda~5~-phosphane](/img/structure/B14428033.png)
![2-[(Prop-2-en-1-yl)sulfanyl]-1-benzothiophene](/img/structure/B14428040.png)
![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)

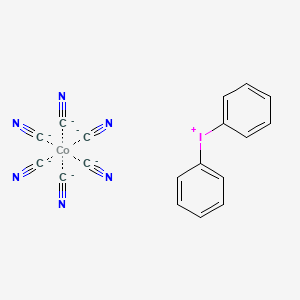
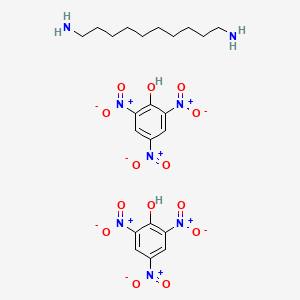
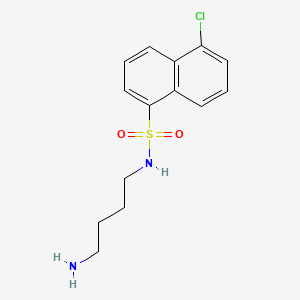
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
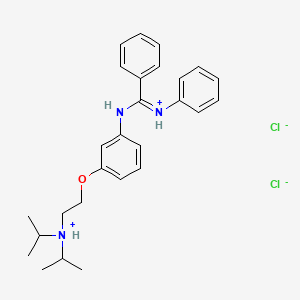


![4-[(4-tert-Butylphenyl)methyl]-2-chloro-6-methylphenol](/img/structure/B14428108.png)
